molecular formula C19H16Cl2N2O6 B4562037 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoate

2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoate

Cat. No.: B4562037
M. Wt: 439.2 g/mol
InChI Key: SCIQSOCHFBVBIJ-UHFFFAOYSA-N
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Description

2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoate is a useful research compound. Its molecular formula is C19H16Cl2N2O6 and its molecular weight is 439.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 438.0385416 g/mol and the complexity rating of the compound is 626. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Docking and Structural Analysis

Research involving molecular docking, vibrational, structural, electronic, and optical studies on similar butanoic acid derivatives, such as 4 – [(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid, has been conducted. These studies utilize spectroscopic techniques and theoretical calculations to evaluate the stability, reactivity, and nonlinear optical materials potential of such compounds. They also explore noncovalent interactions like hydrogen bonding and Van der Waals interactions, contributing to understanding molecular geometry and electron localization functions. The findings suggest these compounds exhibit significant biological activities, highlighting their pharmacological importance (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Synthesis and Chemical Transformation

Synthesis research on related compounds, such as 4-[3′-bis (2″-chloroethyl) aminophenyl] -4,4-difluorobutanoic acid, sheds light on the chemical transformations these compounds can undergo, elucidating their hydrolytic stability and potential for creating stable isomers. These studies provide insights into the synthetic routes and stability of similar complex molecules, which could be instrumental in developing new pharmaceuticals or materials with specific properties (Buss, Coe, & Tatlow, 1997).

Vibrational Spectroscopic and Supramolecular Studies

Investigations into the vibrational spectroscopy and crystal structure of chloramphenicol derivatives, for instance, reveal how such studies can aid in understanding the molecular structure and interactions within similar compounds. These analyses can inform the design of compounds with desired physical and chemical properties for various applications, ranging from medicinal chemistry to materials science (Fernandes et al., 2017).

Properties

IUPAC Name

[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 4-(2,5-dichloroanilino)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O6/c1-11-2-3-12(8-16(11)23(27)28)17(24)10-29-19(26)7-6-18(25)22-15-9-13(20)4-5-14(15)21/h2-5,8-9H,6-7,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIQSOCHFBVBIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoate
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2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoate
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2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoate
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2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoate
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2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoate
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2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.